![molecular formula C7H12N4O2 B1476300 1-(3-Azidoazetidin-1-yl)-2-ethoxyethan-1-one CAS No. 2098101-32-5](/img/structure/B1476300.png)
1-(3-Azidoazetidin-1-yl)-2-ethoxyethan-1-one
Overview
Description
1-(3-Azidoazetidin-1-yl)-2-ethoxyethan-1-one, also known as 1-azido-2-ethoxyethan-1-one or AEE, is a synthetic compound that has been used in a variety of scientific research applications. AEE has been studied for its ability to form covalent bonds with biological molecules, as well as its ability to act as a catalyst for various biochemical reactions. AEE has been used in a variety of laboratory experiments, including those involving the synthesis of peptide bonds and the formation of disulfide bridges.
Scientific Research Applications
Synthesis and Characterization of Azetidine Derivatives
- Antimitotic Compounds Development : Research has explored the structural basis of antimitotic compounds, particularly focusing on azetidin-2-ones with various substituents, revealing their potential in drug development processes (Twamley, O’Boyle, & Meegan, 2020).
- Anti-Tubercular Activity : Novel azetidinone derivatives, incorporating 1,2,4-triazole, have been designed and evaluated for their antitubercular activity, showcasing the role of azetidine derivatives in combating tuberculosis (Thomas, George, & Harindran, 2014).
- Regioselective Reactions for Drug Candidates : Studies on mesyloxymethylazetidin-2-one derivatives with nucleophiles have led to the development of potential drug candidates through azetidinone-aziridine ring transformations (Boros et al., 2006).
Biological Activities of Azetidine Derivatives
- Antibacterial, Antifungal, and Anti-inflammatory Activities : Synthesis of 2-azetidinone derivatives of 6-nitro-1H-indazole has shown significant antibacterial, antifungal, and antiinflammatory activities, demonstrating the therapeutic potential of azetidine derivatives in microbial infections and inflammation (Samadhiya, Sharma, Srivastava, & Srivastava, 2012).
- Antioxidant, Antimicrobial, and Antimycobacterial Properties : The combination of azetidinone and thiazolidinone moieties with the indole nucleus has been evaluated for antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities, highlighting the diverse bioactive potential of these compounds (Saundane & Walmik, 2013).
Advanced Synthetic Methods and Intermediates
- Medicinal Intermediates Synthesis : The development of medicinal intermediates, such as 1-(diphenylmethyl)-3-aminoazetidine, showcases advanced synthetic methods for producing azetidine derivatives crucial in medicinal chemistry (Yang, 2009).
properties
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2-ethoxyethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-2-13-5-7(12)11-3-6(4-11)9-10-8/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEHTRQZGKFWLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CC(C1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Azidoazetidin-1-yl)-2-ethoxyethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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